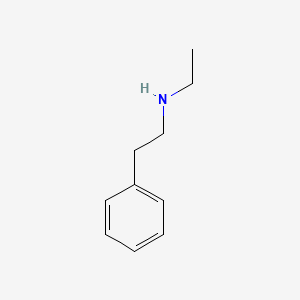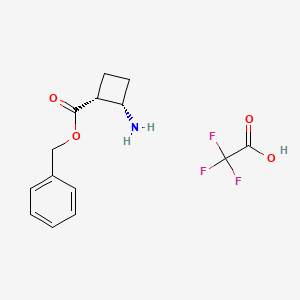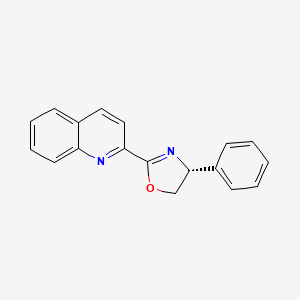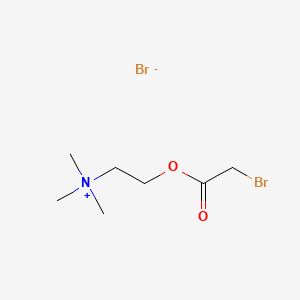
Bromoacetylcholine bromide
説明
Bromoacetylcholine bromide, also known as 2-(2-Bromoacetyloxy)-N,N,N-trimethylethanaminium bromide, is used as an affinity alkylating agent for nicotinic receptors . It is part of Sigma’s Library of Pharmacologically Active Compounds .
Molecular Structure Analysis
The empirical formula of Bromoacetylcholine bromide is C7H15BrNO2 -+ Br . It has a linear formula of C7H15BrNO2 -+ Br and a molecular weight of 305.01 .Physical And Chemical Properties Analysis
Bromoacetylcholine bromide is a powder that is soluble in water . It has a molecular weight of 305.01 . The compound should be stored at −20°C .Relevant Papers One paper discusses the use of Bromoacetylcholine bromide as an affinity alkylating agent for nicotinic receptors . Another paper discusses the stoichiometry of the ligand-binding sites in the acetylcholine receptor oligomer from muscle and electric organ, measured by affinity alkylation with Bromoacetylcholine bromide .
科学的研究の応用
1. Role in Carcinogenesis and Cancer Progression
Bromoacetylcholine bromide, as an inhibitor of choline acetyltransferase, has been observed to significantly attenuate basal cell growth in the human colon cancer cell line HT-29. This suggests that acetylcholine might serve as an autocrine/paracrine signaling molecule in this cell line, contributing to carcinogenesis and cancer progression (Pettersson et al., 2009).
2. Inhibition of Acetylcholine-Induced Proliferation
Acetylcholine (ACh) is known to exert various pathophysiological activities, including affecting fibroblasts and inflammatory cells in lung tissue. Studies have shown that bromoacetylcholine bromide can inhibit the ACh-induced proliferation of fibroblasts and myofibroblasts, suggesting a role in modulating airway diseases (Pieper et al., 2007).
3. Influence on Neuromuscular Blocking Agents
Bromoacetylcholine bromide's impact extends to the field of anesthesia, where it is studied for its interactions with neuromuscular blocking agents. By forming host-guest complexes with agents like rocuronium, it can promote the dissociation of these agents from the acetylcholine receptor. This interaction is crucial in reversing neuromuscular block without the side effects associated with acetylcholinesterase inhibitors (Adam et al., 2002).
4. Protective Role Against Pesticide-Induced Acetylcholinesterase Inhibition
Research indicates that bromoacetylcholine bromide may offer protection against the inhibition of acetylcholinesterase by certain pesticides. This protective effect is significant for occupational health, especially in agriculture and pest control (Henderson et al., 2012).
5. Inhibition of Muscarinic Receptor-Coupled Calcium Signals
Bromoacetylcholine bromide has been shown to inhibit muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. This indicates a potential role in the treatment of conditions like irritable bowel syndrome (IBS), particularly in cases involving diarrhea (Lindqvist et al., 2002).
作用機序
Target of Action
Bromoacetylcholine bromide is primarily used as an affinity alkylating agent for nicotinic receptors . These receptors are a type of acetylcholine receptor, also known as cholinergic receptors. They play a significant role in the autonomic nervous system, mediating both sympathetic and parasympathetic responses .
Mode of Action
The compound interacts with its targets, the nicotinic receptors, through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the bromoacetylcholine bromide to the nicotinic receptor. This process can result in changes to the receptor’s function, potentially altering the way it responds to acetylcholine .
Biochemical Pathways
Acetylcholine plays a crucial role in a variety of physiological functions, including muscle contraction, heart rate regulation, learning, and memory .
Pharmacokinetics
As a bromide salt, it is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of bromoacetylcholine bromide’s action largely depend on the specific context in which it is used. As an alkylating agent, it can modify the function of nicotinic receptors, potentially leading to changes in cellular responses to acetylcholine .
Action Environment
The action, efficacy, and stability of bromoacetylcholine bromide can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH, although specific details would require further investigation.
特性
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIOPIEVQSYHH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017386 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Bromoacetylcholine bromide | |
CAS RN |
22004-27-9 | |
| Record name | 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




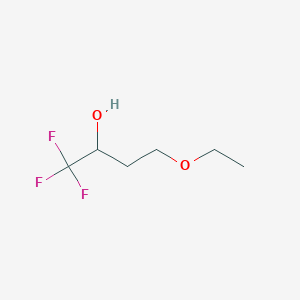
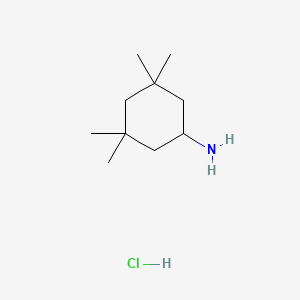
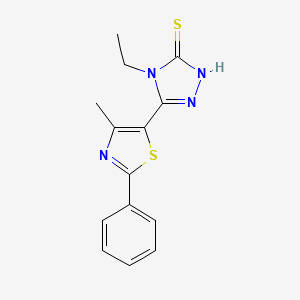
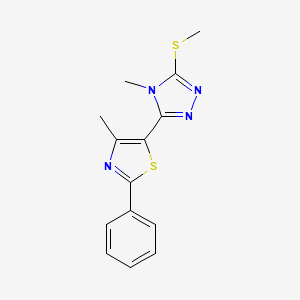
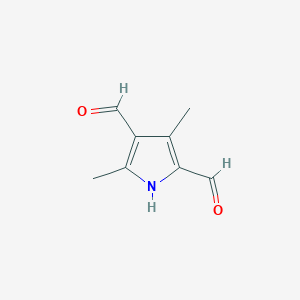
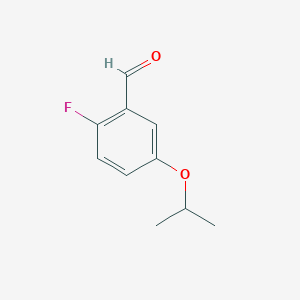
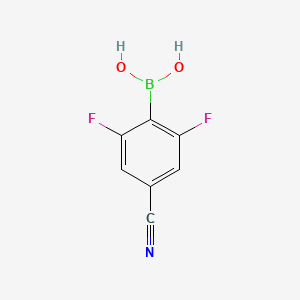
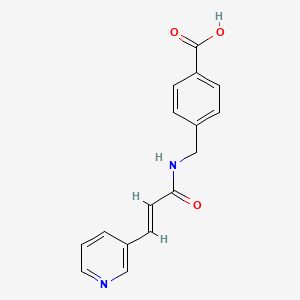
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
